molecular formula C13H18ClN B14689193 1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole, hydrochloride CAS No. 32920-59-5

1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole, hydrochloride

Cat. No.: B14689193
CAS No.: 32920-59-5
M. Wt: 223.74 g/mol
InChI Key: CFSWIERVAOUTBN-UHFFFAOYSA-N
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Description

1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole, hydrochloride is a chemical compound known for its unique structure and properties. This compound is part of the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole involves several steps. One common method includes the reduction of tricyclic enamines. For instance, the reduction of air-sensitive tricyclic enamines with reagents such as sodium borohydride, sodium cyanoborohydride, palladium on carbon in ethanol, and platinum oxide in ethanol or acetic acid can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reduction techniques. The choice of reagents and conditions may vary to optimize yield and purity, but the fundamental process remains consistent with laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole undergoes various chemical reactions, including:

    Reduction: As mentioned, the compound can be synthesized through reduction reactions.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Reduction: Sodium borohydride, sodium cyanoborohydride, palladium on carbon, platinum oxide.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the hexahydro-indole structure, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole involves its interaction with molecular targets such as dopamine receptors. The compound has been shown to exhibit binding affinity at dopamine D1 and D2 receptors, which are involved in various neurological processes . This interaction can modulate neurotransmitter activity, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole is unique due to its specific structure and binding affinity to dopamine receptors. This distinguishes it from other similar compounds, which may have different substituents or stereochemistry, leading to variations in their biological activity and applications.

Properties

CAS No.

32920-59-5

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

3-methyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole;hydrochloride

InChI

InChI=1S/C13H17N.ClH/c1-14-9-8-12-11-5-3-2-4-10(11)6-7-13(12)14;/h2-5,12-13H,6-9H2,1H3;1H

InChI Key

CFSWIERVAOUTBN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2C1CCC3=CC=CC=C23.Cl

Origin of Product

United States

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